

Detailed Protocol: Glycerol-Promoted Synthesis of Aryloxy Propanolamines

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Compound Focus: Allyloxy propanol

CAS No.: 6180-67-2

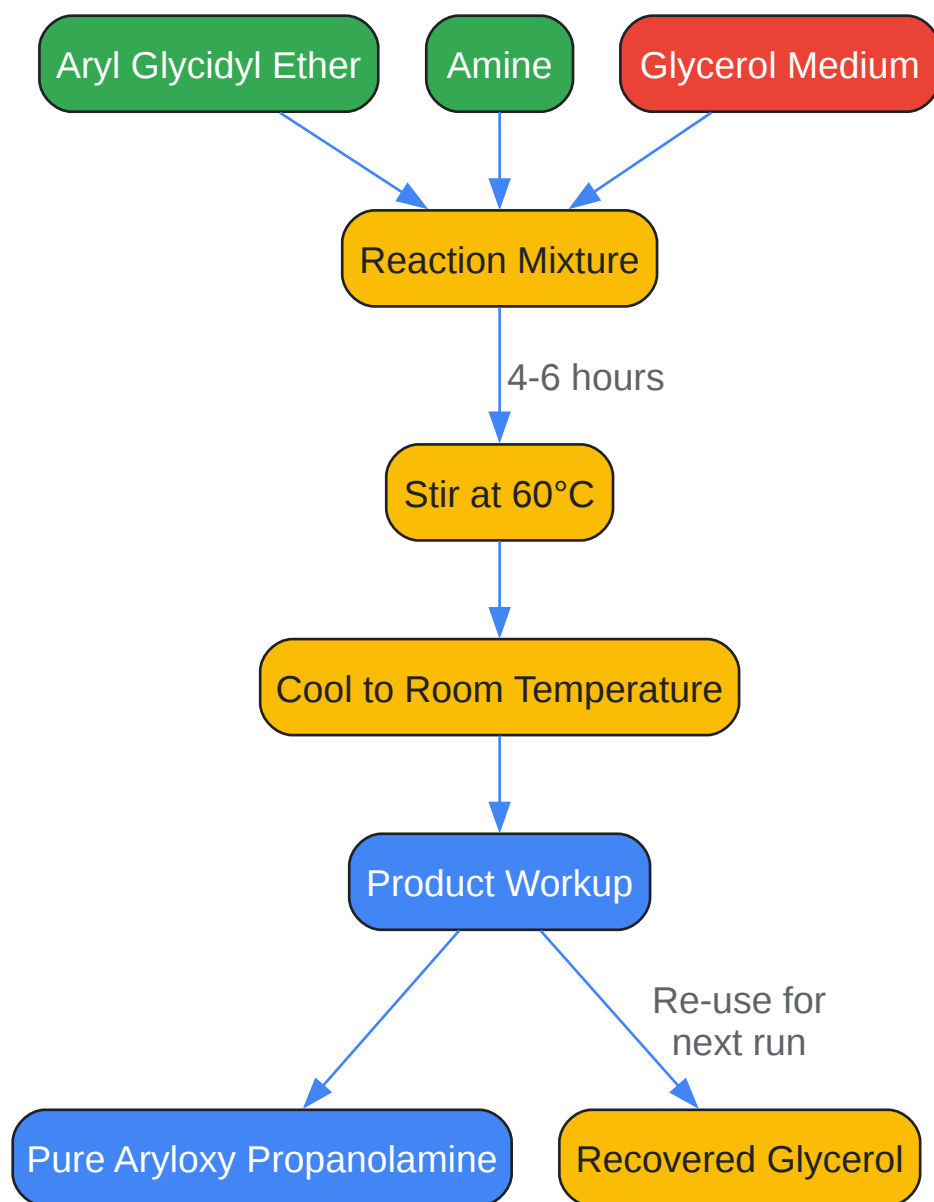
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This protocol outlines a green and efficient synthesis of aryloxy propanolamines via the ring-opening of aryl glycidyl ethers with amines, using glycerol as a recyclable reaction medium [1].

- **Reaction Scheme:** Aryl glycidyl ether + Amine → Aryloxy propanolamine (in glycerol, catalyst-free)

The following diagram illustrates the experimental workflow:



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Materials and Equipment

- **Chemicals:**

- Aryl glycidyl ether (e.g., 1-(2,3-epoxypropoxy)naphthalene for propranolol), 1.0 equivalent
- Amine (e.g., isopropylamine for propranolol), 1.5 equivalents
- Glycerol (anhydrous)
- Ethyl acetate (EtOAc)
- Brine solution (saturated NaCl)
- Anhydrous sodium sulfate (Na₂SO₄)

- **Equipment:**

- 10-25 mL round-bottom flask
- Magnetic stirrer with heating plate
- Reflux condenser (optional, for low-boiling amines)
- Separatory funnel
- Rotary evaporator
- Equipment for melting point determination, TLC, NMR, and IR spectroscopy.

Step-by-Step Procedure

- **Reaction Setup:** In a round-bottom flask, combine the aryl glycidyl ether (1.0 equiv) and the amine (1.5 equiv) in glycerol (3 mL per mmol of epoxide). The reaction mixture is heterogeneous at the start [1].
- **Heating and Stirring:** Heat the mixture to **60°C** with vigorous stirring. Monitor the reaction by TLC. The reaction typically completes within **4 to 6 hours**, becoming homogeneous as it proceeds [1].
- **Cooling:** After completion (confirmed by TLC), allow the reaction mixture to cool to room temperature.
- **Workup:** a. Transfer the mixture to a separatory funnel. b. Add a sufficient volume of ethyl acetate and water to extract the product into the organic layer. c. Separate the organic layer and wash it with brine to remove any residual glycerol. d. Dry the combined organic extracts over anhydrous sodium sulfate.
- **Isolation:** Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude aryloxy propanolamine.
- **Purification:** Purify the crude product by recrystallization. An effective method for propanolamines is recrystallization from **acetonitrile**, which typically yields the pure product in a high yield of **90-95%** [1].
- **Glycerol Recovery:** The remaining aqueous glycerol phase can be evaporated under vacuum to remove water and recycled for subsequent reactions without a significant loss in efficiency [1].

Analytical Data and Characterization

After purification, confirm the identity and purity of the product using standard analytical techniques. The table below summarizes expected data for Propranolol synthesized via this method [1]:

Parameter	Result
Yield	92%

Parameter	Result
Purity	>99% (by TLC/HPLC)
Melting Point	95-96 °C
Spectroscopy	Consistent with structure (¹ H NMR, ¹³ C NMR, IR)

Key Advantages of the Protocol

This method offers significant practical benefits, especially for sustainable chemistry practices in drug development:

- **Green Solvent:** Glycerol is non-toxic, biodegradable, derived from renewable resources, and recyclable [1].
- **Operational Simplicity:** The procedure is catalyst-free and does not require inert atmospheres, dry conditions, or pH adjustments [1].
- **High Efficiency:** Reactions proceed with high regioselectivity and excellent yields, making the process suitable for gram-scale synthesis [1].

Alternative and Supplementary Information

While not the requested starting material, other important synthetic routes exist:

- **Purification via Diphenylacetate Salts:** A common industrial purification method involves converting crude aryloxypropanolamines into crystalline **diphenylacetate salts** (e.g., US4767784A) [2]. These salts can be easily recrystallized to high purity, after which the pure free base or a different pharmaceutical salt (like hydrochloride) is regenerated.
- **Synthesis from Glycidol via Cyclic Sulfites:** Another established route involves converting (S)-glycidol to a cyclic sulfite intermediate, which then reacts with amines and phenols to yield chiral aryloxypropanolamines like (S)-propranolol [3]. This is valuable for preparing single-enantiomer drugs.

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References

1. sciencedirect.com/science/article/abs/pii/S2352554122002649 [sciencedirect.com]
2. US4767784A - Novel crystalline salts of - aryloxy ... propanolamines [patents.google.com]
3. Cyclic Sulfites, Key Intermediates in Synthesis ... of [link.springer.com]

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